molecular formula C17H15F2N3O3S B2830202 2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-(2,4-difluorophenyl)acetamide CAS No. 2097894-33-0

2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-(2,4-difluorophenyl)acetamide

Cat. No. B2830202
CAS RN: 2097894-33-0
M. Wt: 379.38
InChI Key: CRDNXBQAEVYKOY-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H15F2N3O3S and its molecular weight is 379.38. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

The synthesis and evaluation of benzothiazole derivatives, including structures similar to the compound , have been investigated for their antitumor activities. One study involved synthesizing benzothiazole derivatives and screening them for antitumor activity against various human tumor cell lines. Some compounds in this category showed considerable anticancer activity against specific cancer cell lines, highlighting the potential of benzothiazole derivatives in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

Benzothiazolinone acetamide analogs have been synthesized and studied for their spectroscopic and quantum mechanical properties, ligand-protein interactions, and potential in photovoltaic applications. These compounds exhibited good light harvesting efficiency and free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). Moreover, molecular docking studies suggested significant binding affinity with certain proteins, indicating potential biological applications (Mary et al., 2020).

Antimicrobial and Anti-inflammatory Agents

A series of compounds bearing benzothiazepine and other heterocyclic derivatives were prepared and evaluated for their antimicrobial and anti-inflammatory activities. This research signifies the versatility of benzothiazole-based compounds in developing new therapeutic agents with antimicrobial and anti-inflammatory properties (Kendre, Landge, & Bhusare, 2015).

Modification of Biologically Active Compounds

Research on modifying biologically active amides and amines with fluorine-containing heterocycles, including benzothiazole derivatives, has shown potential in influencing the activity of neuronal receptors and neurotransmitter release and reuptake. Such modifications can lead to new therapeutic compounds with improved efficacy and specificity (Sokolov et al., 2017).

properties

IUPAC Name

2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O3S/c18-11-5-8-14(13(19)9-11)20-17(23)10-21-15-3-1-2-4-16(15)22(12-6-7-12)26(21,24)25/h1-5,8-9,12H,6-7,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDNXBQAEVYKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-(2,4-difluorophenyl)acetamide

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